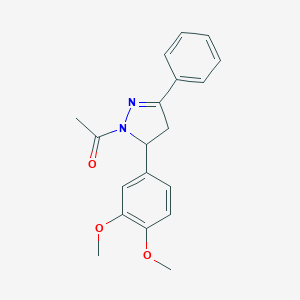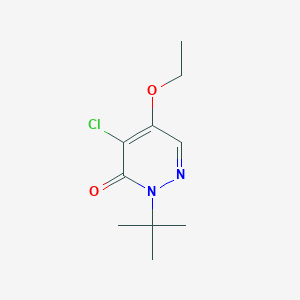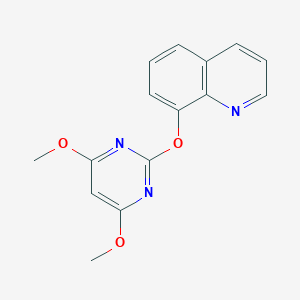
2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide, also known as DBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBS is a sulfonamide-based compound that possesses a benzothiazole moiety, which makes it an attractive candidate for various biological and chemical applications.
Wirkmechanismus
The mechanism of action of 2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance. This compound has also been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been found to inhibit the replication of HIV-1 and hepatitis C virus. In addition, this compound has been shown to have antibacterial activity against Gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide in lab experiments is its high purity and stability. This compound can be synthesized in large quantities with high purity, which makes it an attractive candidate for various biological and chemical applications. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide. One possible direction is to investigate the potential use of this compound as a therapeutic agent for the treatment of cancer and viral infections. Another possible direction is to explore the use of this compound in the development of organic semiconductors and electrochromic materials. Furthermore, the potential use of this compound as a water-soluble fluorescent probe for the detection of heavy metal ions could be explored further. Overall, the research on this compound has the potential to contribute to various fields and could lead to the development of new materials and therapeutic agents.
Synthesemethoden
2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide can be synthesized using a multistep reaction process starting from commercially available starting materials. The synthesis involves the condensation of 2-aminobenzothiazole with 2-chloro-5-nitrobenzenesulfonamide, followed by the reduction of the nitro group using iron powder and hydrochloric acid. The final step involves the chlorination of the resulting amine using thionyl chloride and phosphorus pentachloride to yield this compound.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antibacterial properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to have antiviral activity against HIV-1 and hepatitis C virus. In addition, this compound has been studied for its antibacterial activity against Gram-negative bacteria.
In material science, this compound has been investigated for its potential applications in the development of organic semiconductors and electrochromic materials. This compound has been shown to exhibit good electron transport properties and can be used as a hole-transporting material in organic light-emitting diodes.
In environmental science, this compound has been studied for its potential use as a water-soluble fluorescent probe for the detection of heavy metal ions. This compound has been shown to selectively bind to copper ions, which makes it a promising candidate for the detection of copper ions in water samples.
Eigenschaften
Molekularformel |
C15H12Cl2N2O3S2 |
|---|---|
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H12Cl2N2O3S2/c1-2-22-10-4-6-12-13(8-10)23-15(18-12)19-24(20,21)14-7-9(16)3-5-11(14)17/h3-8H,2H2,1H3,(H,18,19) |
InChI-Schlüssel |
XNDNWMGZUJPWPS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B259204.png)
![5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B259209.png)

![ethyl 3-(2-ethoxy-2-oxoethyl)-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B259231.png)


![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)
![2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one](/img/structure/B259280.png)





